MOPSO

Buffer selection pH optimization Enzymatic assays

Avoid buffer interchange failures. Even structural analogs like MOPS and MOPSO differ critically in pKa (7.20 vs 6.95) and metal-binding behavior, potentially shifting enzymatic equilibria. Validate your sensitive assays with MOPSO (CAS 68399-77-9), precisely specified for copper-free electrophoresis and as a cost-effective ACES substitute in BCYEα Legionella medium. - pKa 6.95 ± 0.02; effective pH range 6.2-7.6 for capillary electrophoresis and chemiluminescence immunoassays. - Weak Cu²⁺ binding (log Kc 2.02) vs. no binding for MOPS/MES-critical for metal-sensitive protocols. - Validated for patented chemiluminescence detection (CN116027019A) at 10-100 mM. - ≥99% purity (titration), ambient shipping, global stock.

Molecular Formula C7H15NO5S
Molecular Weight 225.27 g/mol
CAS No. 68399-77-9
Cat. No. B1662656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMOPSO
CAS68399-77-9
Synonyms3-morpholino-2-hydroxypropanesulfonic acid
3-morpholino-2HOPSA
Molecular FormulaC7H15NO5S
Molecular Weight225.27 g/mol
Structural Identifiers
SMILESC1COCCN1CC(CS(=O)(=O)O)O
InChIInChI=1S/C7H15NO5S/c9-7(6-14(10,11)12)5-8-1-3-13-4-2-8/h7,9H,1-6H2,(H,10,11,12)
InChIKeyNUFBIAUZAMHTSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / 250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MOPSO Buffer Overview


MOPSO (3-(N-Morpholino)-2-hydroxypropanesulfonic acid) is a zwitterionic aminosulfonate biological buffer belonging to the "Good's buffers" family, with a pKa of 6.95 at 25°C and an effective pH buffering range of 6.2–7.6 . It is structurally analogous to MOPS, differing solely by the presence of a hydroxyl group on the C-2 position of the propane moiety, which confers distinct physicochemical properties relevant to experimental design . MOPSO exhibits high water solubility, low cell membrane permeability, and is widely utilized in biochemistry and molecular biology applications including cell culture, electrophoresis, and protein purification .

Why MOPSO Substitution Fails


Within the Good's buffer family, even structurally similar compounds exhibit quantifiable differences in pKa, metal-binding affinity, and macromolecular interactions that preclude simple interchange. For instance, MOPS (pKa 7.20) and MOPSO (pKa 6.95) differ by 0.25 pH units in their buffering optimum, which can shift enzymatic reaction equilibria or alter protein stability [1]. More critically, MOPSO weakly binds copper ions (log Kc 2.02) while MES and MOPS do not bind copper at all [2]. Furthermore, the additional hydroxyl group in MOPSO alters hydration dynamics around macromolecules, producing differential effects on polymer phase transitions compared to MOPS or MES [3]. These measurable divergences mandate buffer-specific validation rather than generic substitution in quantitative and sensitive applications.

MOPSO Selection Evidence


pKa and pH Range vs. MOPS and HEPES

MOPSO exhibits a pKa of 6.95 at 25°C with a useful pH range of 6.2–7.6, positioning its optimal buffering capacity approximately 0.25 pH units lower than MOPS (pKa 7.20, range 6.5–7.9) and 0.60 pH units lower than HEPES (pKa 7.55, range 6.8–8.2) [1]. This systematic shift in pKa values across the Good's buffer series is critical for matching buffer capacity to specific biological assays where precise pH control directly influences enzyme activity, protein conformation, and reaction kinetics [1].

Buffer selection pH optimization Enzymatic assays Good's buffers

Copper Binding Affinity Comparison

In a systematic study of copper binding by zwitterionic buffers, MOPSO was observed to weakly bind Cu(II) directly with a log Kc of 2.02, whereas MES and MOPS exhibited no detectable copper binding under identical conditions [1]. In contrast, HEPES, HEPPS, and HEPPSO demonstrated strong copper binding with log Kc values ranging from 7.04 to 7.68, representing over five orders of magnitude higher affinity [1]. This places MOPSO in a distinct intermediate category: it does complex copper but at a level far weaker than piperazine-based buffers.

Metal speciation Copper analysis Buffer-metal interactions Analytical chemistry

PNIPAM Hydration Differences

Dynamic light scattering (DLS) studies revealed that the lower critical solution temperature (LCST) of PNIPAM followed the order MOPSO > MOPS ≈ MES, with MOPSO-containing systems exhibiting higher LCST values than those containing MOPS [1]. This differential effect is attributed to MOPSO's additional hydroxyl group, which alters the hydration state of the polymer by interacting with water clusters surrounding hydrophobic isopropyl groups [1]. DFT and molecular mechanics calculations confirmed the buffer's affinity to water follows MOPS > MES > MOPSO [1].

Polymer phase transition LCST Protein stabilization Hydration dynamics

BCYEα Medium Buffer Replacement

Comparative studies evaluating buffered charcoal yeast extract (BCYEα) medium for Legionella pneumophila cultivation demonstrated that both MOPS and MOPSO can effectively replace ACES as the buffering agent without compromising growth outcomes [1][2]. With three exceptions, growth was no different in buffered yeast extract broth formulated with MOPS or ACES, and MOPSO showed similar effectiveness to ACES in parallel evaluations [2].

Microbial culture Legionella pneumophila BCYEα medium Buffer substitution

Iron Interaction Warning

According to Ferreira et al., MOPSO can have a strong interaction with iron in solution [1]. Based on this documented interaction, it is explicitly recommended to use plastic-coated or PTFE-coated utensils when working with this chemical to avoid iron contamination or experimental artifacts . This contrasts with many other Good's buffers (including MOPS) that are generally considered non-coordinating with most divalent and trivalent metal ions.

Metal compatibility Iron assays Experimental design Buffer selection

MOPSO Application Scenarios


Capillary Electrophoresis for Metal Analysis

MOPSO is commonly used as a carrier electrolyte in capillary electrophoresis [1]. This application leverages MOPSO's defined pKa (6.95) for precise pH control during electrophoretic separations. However, given its documented weak copper binding (log Kc 2.02) and strong iron interaction, MOPSO is optimally suited for separation systems where these metals are either absent or where the buffer's interaction with analytes is explicitly characterized and accounted for in method validation [2]. For copper-free or iron-free analyte panels, MOPSO provides reliable buffering without interference.

Legionella Culture in BCYEα Medium

MOPSO serves as a validated, cost-effective substitute for ACES in buffered charcoal yeast extract (BCYEα) medium for culturing Legionella pneumophila [3][4]. Comparative studies confirm that MOPSO supports equivalent bacterial growth to the standard ACES-buffered formulation [4]. This substitution enables procurement flexibility and potential cost reduction without requiring requalification of established culture protocols, provided that the three exception conditions noted in comparative studies are considered [4].

Chemiluminescence Immunoassay Additive

MOPSO is explicitly listed as a suitable buffer component in patented chemiluminescence immunoassay additive formulations (CN116027019A) at concentrations of 10–100 mM and pH 6.0–8.0 [5]. In acridine ester-based chemiluminescence systems, MOPSO-containing buffers contribute to improved luminescence characteristic curves, enhanced light signal generation, and reduced non-specific background signals [5]. This application capitalizes on MOPSO's buffering range (6.2–7.6) aligning with the operational pH requirements of chemiluminescent detection platforms.

Thermoresponsive Polymer Studies

Due to its unique hydration behavior conferred by the additional hydroxyl group, MOPSO produces differential effects on PNIPAM phase transitions compared to MOPS and MES, resulting in higher LCST values [6]. This property makes MOPSO the buffer of choice for studies requiring minimal perturbation of polymer hydration shells or when investigating the role of buffer-induced kosmotropic effects on protein stability. Researchers studying protein folding, aggregation, or polymer phase behavior should select MOPSO over MOPS when higher LCST maintenance is experimentally desirable [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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